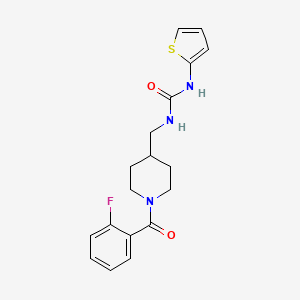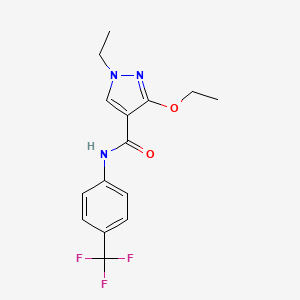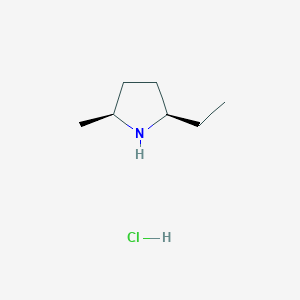![molecular formula C10H11FN2OS B2362922 N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide CAS No. 2093466-34-1](/img/structure/B2362922.png)
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide, also known as BMS-986177, is a small molecule drug that has gained attention for its potential therapeutic applications. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promise in treating various conditions such as rheumatoid arthritis, B-cell malignancies, and autoimmune disorders.
作用機序
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a key role in the activation of B cells and other immune cells. By blocking BTK, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide can reduce inflammation and prevent the activation of immune cells that contribute to disease progression.
Biochemical and Physiological Effects:
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decrease the activation of immune cells such as B cells and T cells. This can lead to a reduction in inflammation and tissue damage, as well as improvements in disease symptoms.
実験室実験の利点と制限
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has shown promising results in preclinical studies for various therapeutic applications. However, there are also limitations to its use, including potential toxicity and side effects, as well as the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide. One area of focus could be on its potential use in combination with other drugs for the treatment of various diseases. Another area of research could be on the development of more potent and selective BTK inhibitors that can provide greater therapeutic benefits with fewer side effects. Finally, further studies will be needed to determine the safety and efficacy of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide in humans, and to explore its potential for use in a wide range of therapeutic applications.
合成法
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 3-fluorothiophene-2-carboxylic acid with 1-bromo-2-methylpropane to form the corresponding ester. The ester is then treated with sodium hydroxide to generate the carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1R)-cyano-2-methylpropylamine to yield the final product.
科学的研究の応用
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, with significant reductions in inflammation and joint damage observed in animal models. It has also been shown to be effective in treating B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. In addition, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has shown potential in treating autoimmune disorders such as lupus and multiple sclerosis.
特性
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-6(2)8(5-12)13-10(14)9-7(11)3-4-15-9/h3-4,6,8H,1-2H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIZEMBBMONBM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)




![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)


![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)